molecular formula C22H13F4N5O2S B2491533 1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide CAS No. 1019181-53-3

1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide

Cat. No. B2491533
CAS RN: 1019181-53-3
M. Wt: 487.43
InChI Key: KTGBHKVTRAYYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of complex organic compounds, such as the one , involves understanding their synthesis, structure, reactivity, and properties. These compounds often have significant applications in pharmaceuticals, materials science, and as probes in biological systems.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler molecules and building complexity through strategic bond formation. For instance, the synthesis of similar compounds involves cyclization reactions, N-alkylation, and the introduction of functional groups specific to the target molecule's needs (Shim et al., 2002).

Molecular Structure Analysis

The molecular structure is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses provide insights into the molecule's conformation, stereochemistry, and electronic structure, critical for understanding its reactivity and properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by their molecular structure. Studies often involve exploring their behavior under various conditions to elucidate mechanisms of reactions and identify potential reactivity patterns. For example, the interactions with biological targets can be assessed through binding studies and activity assays to understand the compound's potential as a therapeutic agent (Kumar et al., 2016).

properties

IUPAC Name

2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F4N5O2S/c23-14-5-1-12(2-6-14)16-10-34-19-18(16)27-11-30-20(19)29-31(21(30)33)9-17(32)28-15-7-3-13(4-8-15)22(24,25)26/h1-8,10-11H,9H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGBHKVTRAYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.